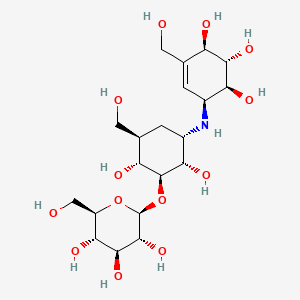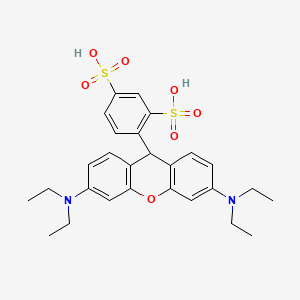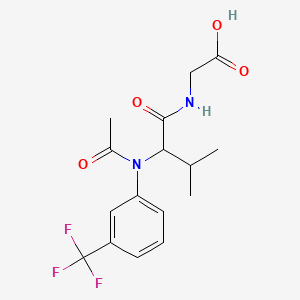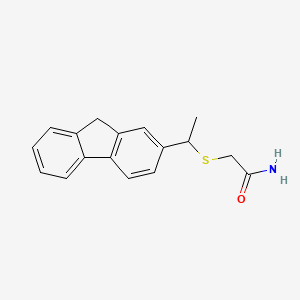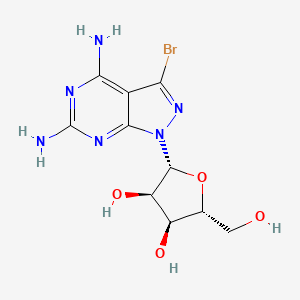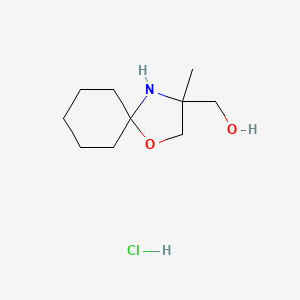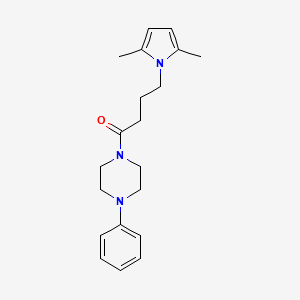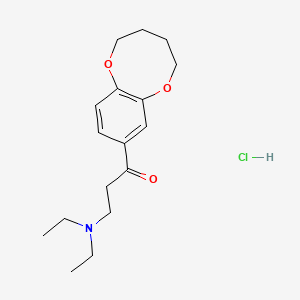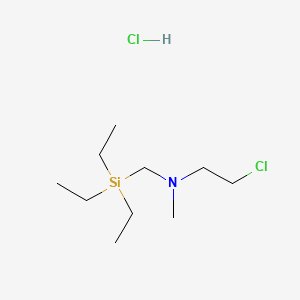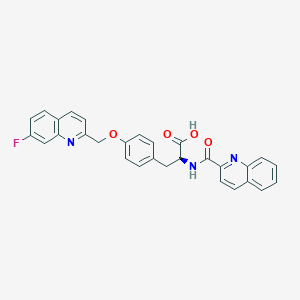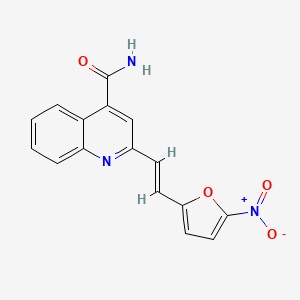
3-O-Propionylmorphine benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Propionylmorphine benzoate is a derivative of morphine, an opioid alkaloid. This compound is synthesized to enhance the lipophilicity of morphine, thereby improving its transdermal delivery and duration of action. It is a potential prodrug of morphine, designed to provide sustained analgesia for patients suffering from long-acting pain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Propionylmorphine benzoate involves esterification reactions. The Schotten-Baumann reaction is commonly employed, using sodium hydrogen carbonate, triethylamine, or pyridine in methylene chloride or 1,2-dichloroethane as solvents. The presence of 4-dimethylaminopyridine catalyst is also utilized, especially in the case of tertiary alcohols .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to determine the log D (pH 7.4) values and hydrolysis rate constants of the synthesized compounds .
化学反応の分析
Types of Reactions: 3-O-Propionylmorphine benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its pharmacological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with altered pharmacological properties. These derivatives are studied for their potential use as analgesics and other therapeutic agents .
科学的研究の応用
3-O-Propionylmorphine benzoate has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of morphine derivatives and their potential as prodrugs.
Biology: Research focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: It is investigated for its potential as a long-acting analgesic with fewer side effects compared to morphine.
Industry: The compound is explored for its use in transdermal drug delivery systems, providing sustained release of the active ingredient
作用機序
3-O-Propionylmorphine benzoate exerts its effects by interacting with opioid receptors in the central nervous system. The compound is enzymatically hydrolyzed to release morphine, which then binds to the µ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia. The enhanced lipophilicity of the compound allows for better blood-brain barrier penetration and prolonged duration of action .
類似化合物との比較
- 3-O-Acetylmorphine benzoate
- 6-O-Propionylmorphine hydrochloride
- 3,6-O-Dipropionylmorphine
Comparison: 3-O-Propionylmorphine benzoate is unique due to its specific esterification at the 3-O position, which enhances its lipophilicity and transdermal delivery. Compared to 3-O-Acetylmorphine benzoate, it has similar antinociceptive activity but offers better pharmacokinetic properties. 6-O-Propionylmorphine hydrochloride and 3,6-O-Dipropionylmorphine also exhibit similar analgesic effects, but their esterification at different positions results in varying degrees of lipophilicity and duration of action .
特性
CAS番号 |
127786-13-4 |
|---|---|
分子式 |
C27H28NO6- |
分子量 |
462.5 g/mol |
IUPAC名 |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] propanoate;benzoate |
InChI |
InChI=1S/C20H23NO4.C7H6O2/c1-3-16(23)24-15-7-4-11-10-13-12-5-6-14(22)19-20(12,8-9-21(13)2)17(11)18(15)25-19;8-7(9)6-4-2-1-3-5-6/h4-7,12-14,19,22H,3,8-10H2,1-2H3;1-5H,(H,8,9)/p-1/t12-,13+,14-,19-,20-;/m0./s1 |
InChIキー |
QBEQUHUCKUZOJD-IWTFXSOJSA-M |
異性体SMILES |
CCC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
正規SMILES |
CCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


